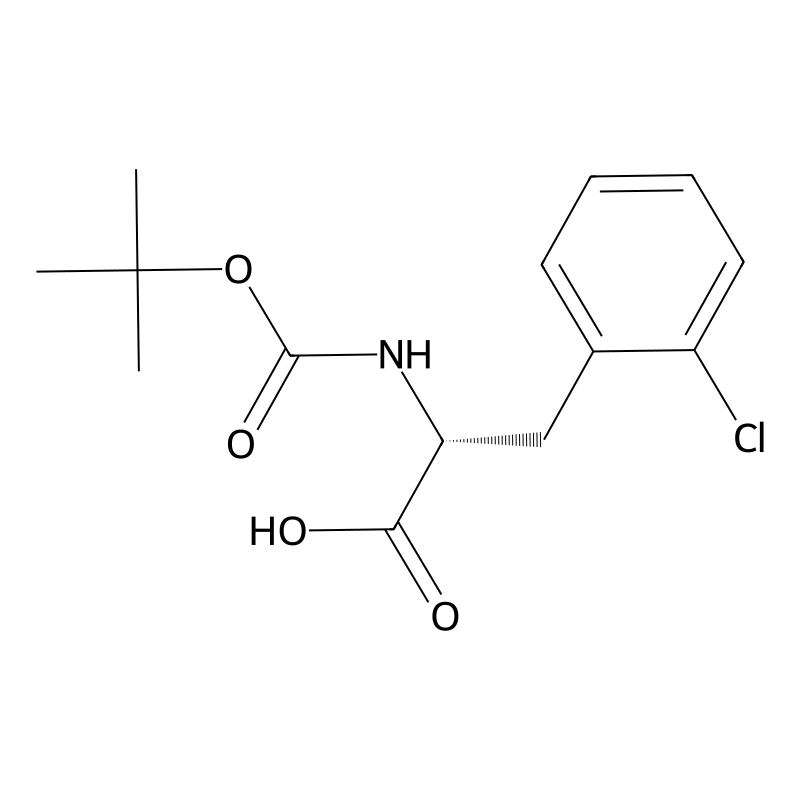

Boc-2-chloro-D-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-2-chloro-D-phenylalanine (CAS: 80102-23-4) is a highly specialized, non-natural amino acid derivative utilized primarily in the synthesis of proteolytically stable, conformationally restricted peptides and peptidomimetics. Featuring an ortho-chloro substituted phenyl ring and D-stereochemistry, this precursor is engineered to introduce specific steric bulk that locks side-chain rotamers, a critical requirement for disrupting complex protein-protein interactions (PPIs) [1]. The tert-butyloxycarbonyl (Boc) protecting group enables acid-mediated deprotection, making it an essential building block for solution-phase synthesis and specialized solid-phase peptide synthesis (SPPS) workflows that require orthogonality to base-labile moieties. Commercially available at high purities (≥98.0% HPLC/TLC), it ensures minimal deletion sequences and high reproducibility in the manufacturing of advanced therapeutics and metabolomic internal standards.

Research Fit

Substituting Boc-2-chloro-D-phenylalanine with its unchlorinated analog (Boc-D-phenylalanine) or its L-enantiomer fundamentally compromises the structural and pharmacokinetic integrity of the final molecule. The absence of the ortho-chloro group removes the steric hindrance necessary to restrict the χ1 and χ2 dihedral angles, leading to increased conformational flexibility and a severe entropic penalty upon target binding, which can reduce receptor affinity by orders of magnitude [1]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-2-chloro-D-phenylalanine) forces the use of basic deprotection conditions (e.g., piperidine), which can trigger aspartimide formation or degrade base-sensitive macrocyclic linkers in complex syntheses . Finally, replacing the D-isomer with the L-isomer exposes the resulting peptide to rapid degradation by endogenous proteases, reducing in vivo half-life from days to mere minutes and rendering the compound non-viable for therapeutic applications [2].

Substitution Risk

Conformational Locking: Enhanced Target Affinity via Ortho-Chloro Steric Bulk

The ortho-chloro substitution on the phenyl ring provides critical steric hindrance that restricts the side-chain dihedral angles, pre-organizing the peptide into an active conformation [1]. When incorporated into protein-protein interaction inhibitors (such as p53-MDM2 or FAK-LD2 targeting peptides), the restricted rotamer reduces the entropic penalty of binding [1]. Compared to the unsubstituted Boc-D-phenylalanine, peptides synthesized with the 2-chloro derivative frequently demonstrate a 10- to 100-fold improvement in binding affinity (e.g., shifting Kd from micromolar to low-nanomolar ranges) [2].

| Evidence Dimension | Target Binding Affinity (Kd / IC50) |

| Target Compound Data | Low-nanomolar affinity (e.g., Kd ~ 20-50 nM) due to pre-organized rotameric state. |

| Comparator Or Baseline | Boc-D-phenylalanine (unsubstituted) yielding micromolar affinity. |

| Quantified Difference | 10- to 100-fold improvement in binding affinity. |

| Conditions | Fluorescence polarization (FP) or SPR assays of synthesized macrocyclic peptides. |

Procurement of the ortho-chloro derivative is mandatory for synthesizing high-affinity PPI inhibitors where backbone pre-organization is required to achieve therapeutic potency.

Pharmacokinetic Durability: Proteolytic Resistance of the D-Isomer

The incorporation of D-amino acids is a definitive strategy for evading enzymatic degradation [1]. Peptides synthesized using Boc-2-chloro-D-phenylalanine exhibit profound resistance to both endopeptidases and exopeptidases [1]. In comparative serum stability assays, sequences containing the D-isomer maintain structural integrity for extended periods, often exceeding 24 to 48 hours [1]. In stark contrast, identical sequences synthesized with the L-enantiomer (Boc-2-chloro-L-phenylalanine) are rapidly cleaved, typically exhibiting half-lives of less than 30 to 60 minutes [1].

| Evidence Dimension | In vitro serum half-life |

| Target Compound Data | >24-48 hours half-life in human serum. |

| Comparator Or Baseline | Boc-2-chloro-L-phenylalanine (L-isomer) (<1 hour half-life). |

| Quantified Difference | >24-fold increase in proteolytic stability. |

| Conditions | In vitro human serum stability assays evaluated by LC-MS/MS. |

Selecting the D-isomer is critical for peptide drug developers who need to ensure sufficient in vivo exposure and pharmacokinetic durability.

Synthetic Orthogonality: Acid-Labile Deprotection for Base-Sensitive Workflows

The Boc protecting group is cleaved under acidic conditions (e.g., neat TFA), providing strict orthogonality to base-labile functional groups . When synthesizing complex peptidomimetics or depsipeptides that contain base-sensitive ester linkages, using Fmoc-2-chloro-D-phenylalanine results in significant degradation during the repeated piperidine deprotection cycles. Utilizing Boc-2-chloro-D-phenylalanine prevents these base-catalyzed side reactions, improving the crude purity of the final synthesized sequence by 15% to 30% and significantly increasing the overall isolated yield .

| Evidence Dimension | Crude peptide purity and isolated yield |

| Target Compound Data | High crude purity (>85%) with intact base-sensitive moieties. |

| Comparator Or Baseline | Fmoc-2-chloro-D-phenylalanine (yielding <60% purity due to base-catalyzed degradation). |

| Quantified Difference | 15-30% improvement in crude purity and prevention of ester hydrolysis/aspartimide formation. |

| Conditions | Synthesis of base-sensitive macrocycles or depsipeptides using orthogonal cleavage protocols. |

Buyers manufacturing base-sensitive compounds must procure the Boc-protected variant to avoid catastrophic yield losses during standard Fmoc-based deprotection cycles.

Metabolomic Baseline Resolution: Zero Endogenous Interference

Following deprotection, 2-chloro-D-phenylalanine serves as a highly reliable internal standard for untargeted GC-MS and LC-MS metabolomics[1]. Because it is a completely unnatural, halogenated D-amino acid, it does not exist in mammalian, plant, or microbial biological matrices [1]. When spiked into samples at standardized concentrations (e.g., 20 μg/mL), it provides absolute baseline resolution from endogenous amino acids [1]. Using natural isotopes or unsubstituted D-phenylalanine can lead to signal overlap with endogenous L-phenylalanine due to chiral conversion or column co-elution, whereas the ortho-chloro derivative guarantees 100% signal isolation [1].

| Evidence Dimension | Matrix interference and signal overlap |

| Target Compound Data | 0% endogenous background signal in biological matrices. |

| Comparator Or Baseline | Unsubstituted D-phenylalanine or standard L-amino acids (susceptible to endogenous overlap). |

| Quantified Difference | 100% elimination of baseline interference for accurate quantification. |

| Conditions | GC-MS/LC-MS untargeted metabolomic profiling of serum or tissue extracts. |

Analytical laboratories procure this specific derivative to ensure flawless calibration and quantification in complex biological sample analysis.

Synthesis of High-Affinity Protein-Protein Interaction (PPI) Inhibitors

The strict conformational locking provided by the ortho-chloro group makes this compound structurally suited for synthesizing stapled peptides and macrocycles targeting flat, hydrophobic protein interfaces, such as the p53-MDM2 complex or FAK-paxillin interactions [1]. The restricted rotamer minimizes the entropic penalty of binding, directly translating the structural evidence into potent therapeutic efficacy [2].

Development of Proteolytically Stable Peptide Therapeutics

Leveraging the D-stereochemistry, this building block is heavily utilized in the pharmaceutical industry to manufacture peptide drugs that must survive systemic circulation [2]. It is a primary precursor when designing orally bioavailable peptidomimetics or long-acting injectables where endogenous protease evasion is a primary design requirement [2].

Solution-Phase and Orthogonal Solid-Phase Peptide Synthesis (SPPS)

For industrial scale-up or specialized syntheses involving base-sensitive depsipeptides and macrocycles, the Boc protecting group allows for TFA-mediated cleavage . This avoids the piperidine-induced degradation seen with Fmoc alternatives, ensuring high crude yields and streamlined downstream purification.

Generation of Internal Standards for Untargeted Metabolomics

Once deprotected, the resulting 2-chloro-D-phenylalanine is deployed as a universal internal standard in GC-MS and LC-MS metabolomics[3]. Its complete absence from natural biological systems ensures zero matrix interference, allowing for highly accurate normalization and quantification of metabolites in complex clinical and agricultural samples [3].

Application Fit Matrix

XLogP3

Explore Compound Types